5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may interact with receptor proteins involved in cell signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide can be compared with other indole derivatives such as:
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
These compounds share similar structural features but may differ in their biological activities and therapeutic potential . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and applications .
Properties
Molecular Formula |
C17H18N2O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-16-8-7-13(11-14(16)17(18)20)24(21,22)19-10-9-12-5-3-4-6-15(12)19/h3-8,11H,2,9-10H2,1H3,(H2,18,20) |
InChI Key |
XEDKFURWAHSSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.